molecular formula C10H18O3 B14343315 3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol CAS No. 93682-64-5

3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol

Cat. No.: B14343315
CAS No.: 93682-64-5
M. Wt: 186.25 g/mol
InChI Key: GYHJFVPBHGKWSZ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[222]octan-4-ol is a bicyclic organic compound with a unique structure that includes a hydroxymethyl group and two methyl groups attached to an oxabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method allows for the formation of the oxabicyclo[2.2.2]octane core, which is a key structural element of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol exerts its effects involves its interaction with specific molecular targets. The oxabicyclo[2.2.2]octane core can mimic the structure of other bioactive molecules, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to changes in metabolic pathways and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol is unique due to the presence of the hydroxymethyl group and two methyl groups, which provide additional sites for chemical modification and enhance its potential as a versatile building block in synthetic chemistry.

Properties

CAS No.

93682-64-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

3-(hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol

InChI

InChI=1S/C10H18O3/c1-8-3-5-10(12,6-4-8)9(2,7-11)13-8/h11-12H,3-7H2,1-2H3

InChI Key

GYHJFVPBHGKWSZ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(C(O2)(C)CO)O

Origin of Product

United States

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